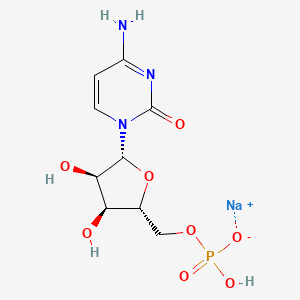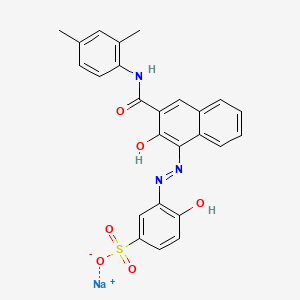
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid, also known as PDP, is a chemical compound that has attracted significant attention from the scientific community in recent years. This compound is a potent inhibitor of a class of enzymes called protein arginine methyltransferases (PRMTs), which play important roles in various cellular processes. In
Aplicaciones Científicas De Investigación
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has been extensively studied for its potential therapeutic applications. PRMTs are involved in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. Aberrant PRMT activity has been implicated in several diseases, including cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to inhibit the activity of PRMTs and has potential therapeutic applications in these diseases.
Mecanismo De Acción
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid inhibits the activity of PRMTs by binding to the active site of these enzymes. PRMTs catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins. This compound competes with SAM for binding to the active site of PRMTs, thereby inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In cardiovascular diseases, this compound has been shown to reduce inflammation and oxidative stress. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has several advantages for lab experiments. It is a potent and selective inhibitor of PRMTs, making it a valuable tool for studying the role of these enzymes in various cellular processes. However, this compound has some limitations as well. Its low solubility in aqueous solutions can make it difficult to use in certain assays. Additionally, its relatively low yield in synthesis can make it expensive to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the optimization of this compound for use as a therapeutic agent, including the development of more soluble analogs. Additionally, the role of PRMTs in various diseases is still not fully understood, and further research is needed to elucidate their functions and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(4-chlorophenyl)piperidine, which is then reacted with 1,3-diphenyl-1H-pyrazol-5-amine to yield the intermediate compound. This intermediate is then further reacted with 2-chloroacetic acid to yield this compound. The overall yield of this synthesis is around 25%.
Propiedades
Número CAS |
1338247-77-0 |
|---|---|
Fórmula molecular |
C21H21N3O2 |
Peso molecular |
347.41034 |
Sinónimos |
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)
![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)
![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)

